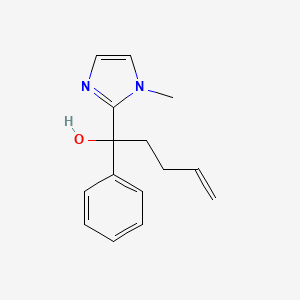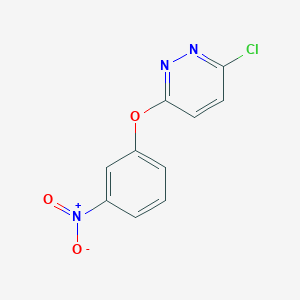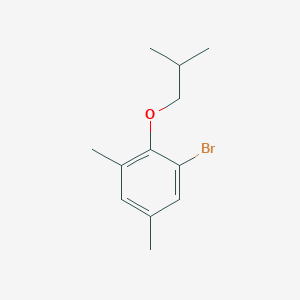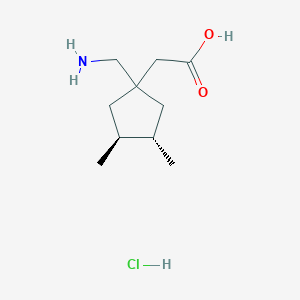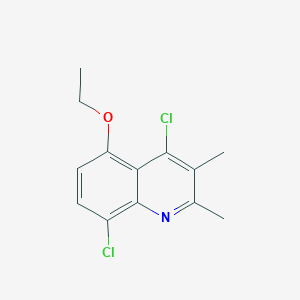
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Chlorination: The resulting quinoline derivative is then chlorinated using reagents like phosphorus oxychloride to introduce the chlorine atoms at the 4 and 8 positions.
Ethoxylation: Finally, the ethoxy group is introduced at the 5 position through an ethoxylation reaction using ethanol and a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 8 positions are reactive towards nucleophiles, allowing for substitution reactions.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
科学研究应用
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar chemical properties but different substitution pattern.
5,8-Dichloroquinoline: A compound with chlorine atoms at the 5 and 8 positions, showing different reactivity.
4,8-Dichloroquinoline: Lacks the ethoxy and dimethyl groups, resulting in different chemical behavior.
Uniqueness
4,8-Dichloro-5-ethoxy-2,3-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and dimethyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
1213-64-5 |
|---|---|
分子式 |
C13H13Cl2NO |
分子量 |
270.15 g/mol |
IUPAC 名称 |
4,8-dichloro-5-ethoxy-2,3-dimethylquinoline |
InChI |
InChI=1S/C13H13Cl2NO/c1-4-17-10-6-5-9(14)13-11(10)12(15)7(2)8(3)16-13/h5-6H,4H2,1-3H3 |
InChI 键 |
PBJGTWHKGDPQHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=C(C=C1)Cl)N=C(C(=C2Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



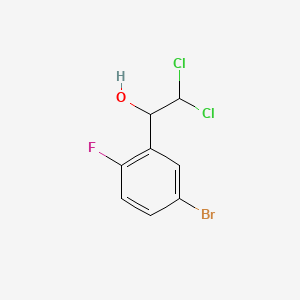


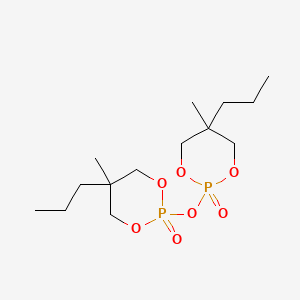
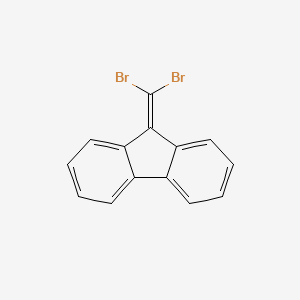
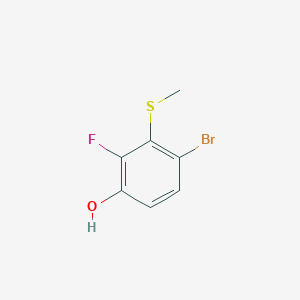
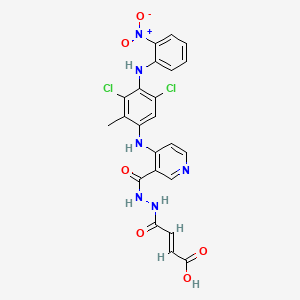
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
